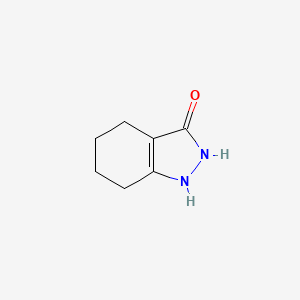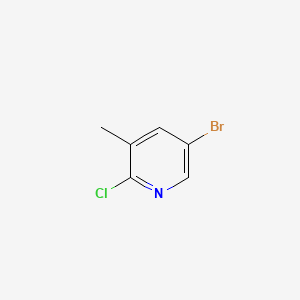
5-ブロモ-2-クロロ-3-メチルピリジン
概要
説明
5-Bromo-2-chloro-3-methylpyridine, or 5-BCMP, is an organobromine compound that has been studied extensively in the scientific community. It has a wide range of applications in scientific research, including in vivo and in vitro studies. This compound has been used to study the mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics of various drugs and therapeutic agents. In addition, it has been used to understand the advantages and limitations of laboratory experiments.
科学的研究の応用
アミノ-2-クロロピリジンの合成
この化合物は、パラジウム触媒によるアミノ化反応を介してアミノ-2-クロロピリジンの調製に使用できます .
ハロゲン交換反応
無水フッ化カリウムを使用して5-ブロモ-2-フルオロピリジンを合成するなど、ハロゲン交換反応に関与する可能性があります .
ビピリジン誘導体
5-ブロモ-2-クロロ-3-メチルピリジンは、さまざまな化学産業において重要な化合物であるビピリジン誘導体を調製するための原料として使用されます .
ワンポットタンデムボリル化/鈴木・宮浦クロスカップリング
この化学物質は、パラダサイクル触媒によるワンポットタンデムボリル化/鈴木・宮浦クロスカップリング反応を通じてビアリルの合成における基質として役立ちます .
パラジウム触媒によるカップリング反応
これは、アリールブロミド/トリフラートとチオールの一般的なパラジウム触媒によるカップリングにおける基質として機能します .
5-アリールアミノ-2-ピコリンの合成
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that halogenated pyridines, such as 5-bromo-2-chloro-3-methylpyridine, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 5-Bromo-2-chloro-3-methylpyridine may interact with its targets through a process involving oxidative addition and transmetalation . The palladium catalyst becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound can participate in suzuki–miyaura cross-coupling reactions, which are key in the synthesis of various organic compounds .
Result of Action
Its participation in suzuki–miyaura cross-coupling reactions suggests that it plays a role in the formation of carbon–carbon bonds, which are fundamental in organic chemistry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-chloro-3-methylpyridine. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
生化学分析
Biochemical Properties
5-Bromo-2-chloro-3-methylpyridine plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various pharmaceutical compounds. It interacts with several enzymes and proteins, including p38α mitogen-activated protein kinase (MAP kinase). The compound acts as an inhibitor of p38α MAP kinase, which is involved in the regulation of inflammatory responses and cellular stress signaling pathways . The interaction between 5-Bromo-2-chloro-3-methylpyridine and p38α MAP kinase is characterized by competitive inhibition, where the compound binds to the ATP-binding site of the enzyme, thereby preventing its activation and subsequent signaling.
Cellular Effects
5-Bromo-2-chloro-3-methylpyridine exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of p38α MAP kinase by 5-Bromo-2-chloro-3-methylpyridine leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . This modulation of cytokine production can have significant effects on immune cell function and inflammatory responses.
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2-chloro-3-methylpyridine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of p38α MAP kinase, resulting in competitive inhibition of the enzyme . This inhibition prevents the phosphorylation and activation of downstream signaling molecules, ultimately leading to altered gene expression and reduced production of pro-inflammatory cytokines. Additionally, 5-Bromo-2-chloro-3-methylpyridine may interact with other proteins and enzymes involved in cellular stress responses and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-chloro-3-methylpyridine can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to 5-Bromo-2-chloro-3-methylpyridine in in vitro or in vivo studies has been associated with sustained inhibition of p38α MAP kinase activity and prolonged suppression of inflammatory responses.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-chloro-3-methylpyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α MAP kinase activity and reduces inflammation without causing significant adverse effects . At higher doses, 5-Bromo-2-chloro-3-methylpyridine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
5-Bromo-2-chloro-3-methylpyridine is involved in various metabolic pathways, including those related to its synthesis and degradation. The compound is metabolized by enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into more water-soluble metabolites for excretion . Additionally, 5-Bromo-2-chloro-3-methylpyridine may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular stress responses and inflammatory pathways.
Transport and Distribution
Within cells and tissues, 5-Bromo-2-chloro-3-methylpyridine is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its lipophilicity and ability to cross cellular membranes . Once inside the cell, 5-Bromo-2-chloro-3-methylpyridine may localize to specific compartments or organelles, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 5-Bromo-2-chloro-3-methylpyridine is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 5-Bromo-2-chloro-3-methylpyridine may localize to the cytoplasm or nucleus, where it interacts with target proteins and enzymes involved in signaling pathways and gene expression.
特性
IUPAC Name |
5-bromo-2-chloro-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSKHJMMNFPBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301312 | |
| Record name | 5-bromo-2-chloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29241-60-9 | |
| Record name | 29241-60-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-2-chloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloro-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
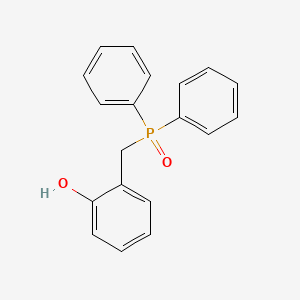
![2-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1331400.png)
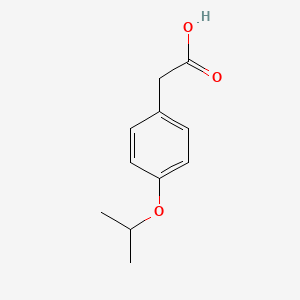
![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331412.png)



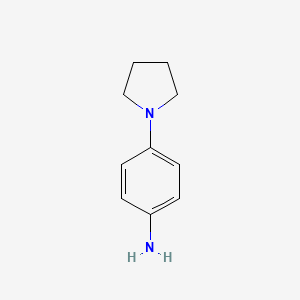
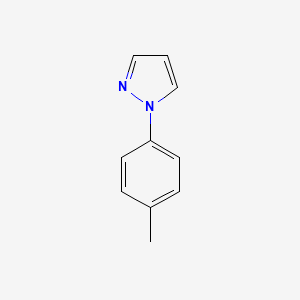
![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1331424.png)


